

review of 1,2-Dihydroquinolin-3-amine and its derivatives

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Compound of Interest

Compound Name: 1,2-Dihydroquinolin-3-amine

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An In-depth Technical Guide to **1,2-Dihydroquinolin-3-amine** and Its Derivatives for Researchers, Scientists, and Drug Development Professionals.

Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1][2] Its partially saturated analog, the 1,2-dihydroquinoline ring system, has garnered significant attention as a versatile pharmacophore. Derivatives of this scaffold exhibit a wide array of biological activities, including anticancer, antimalarial, anti-inflammatory, and neuroprotective properties.[3][4] This technical guide focuses specifically on **1,2-dihydroquinolin-3-amine** and its related derivatives, providing a comprehensive overview of their synthesis, chemical properties, and pharmacological applications. The strategic placement of an amine group at the 3-position offers a key vector for chemical modification and interaction with biological targets, making this a particularly interesting scaffold for drug discovery and development.

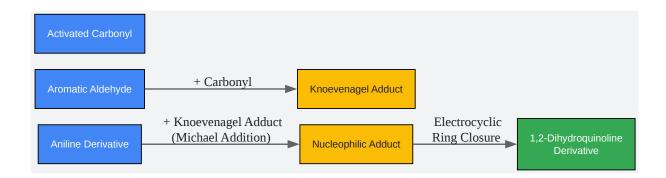
Synthesis of 1,2-Dihydroquinoline Derivatives

The synthesis of the 1,2-dihydroquinoline core can be achieved through various modern synthetic methodologies. Domino reactions, which involve multiple bond-forming events in a single operation, are particularly efficient for constructing this heterocyclic system.[3] Key strategies include intramolecular allylic amination reactions and multi-component reactions.



An efficient approach involves the iron-catalyzed or gold-catalyzed intramolecular allylic amination of 2-aminophenyl-1-en-3-ols, which proceed under mild conditions to afford 1,2-dihydroquinoline derivatives in good yields.[5] Another powerful method is the three-component reaction of an aniline, an aromatic aldehyde, and an activated carbonyl compound, which can be catalyzed by agents like silver triflate (AgOTf) to produce highly substituted dihydroquinolines.[6]

Below is a generalized workflow for a multi-component synthesis of a 1,2-dihydroquinoline scaffold.



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Caption: Generalized workflow for the multi-component synthesis of 1,2-dihydroguinolines.

Biological Activities and Pharmacological Properties

Derivatives of dihydroquinoline exhibit a remarkable diversity of pharmacological effects. The specific substitution pattern on the heterocyclic core dictates the biological activity.

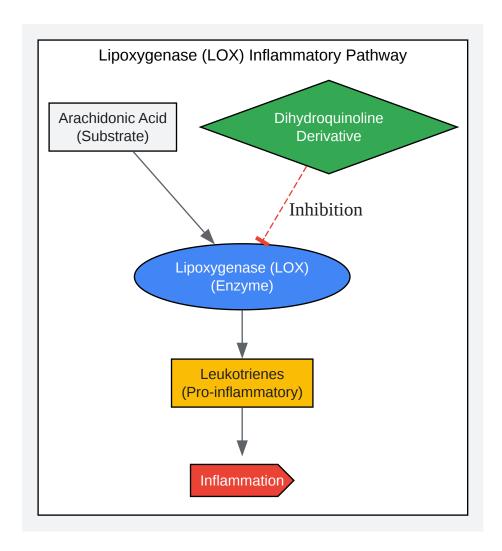
Anti-inflammatory and Antioxidant Activity

Certain dihydroquinoline derivatives are potent inhibitors of lipid peroxidation.[7] For instance, a series of spiro[naphto[2,1-c][8][9]naphtiridine-5,4'-piperidine] derivatives, which contain a 1,2-dihydroquinoline moiety, were found to be potent inhibitors of both NADPH- and Fe(2+)-dependent lipid peroxidation in rat brain microsomes, with IC50 values below 10 µmol/L.[7]



Structurally related 1,4-dihydroquinoline-3-carboxamides have demonstrated significant anti-inflammatory and immunomodulatory effects. The analog N-(3-aminophenyl)-1-cyclopropyl-6-fluoro-8-methoxy-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxamide was identified as a highly potent agent, strongly inhibiting the oxidative burst activity of neutrophils (IC50 <0.1 μ g mL-1) and macrophages (IC50 <3.1 μ g mL-1), as well as T-cell proliferation (IC50 3.7 μ g mL-1).[10]

The mechanism for some anti-inflammatory quinolinones involves the inhibition of enzymes like lipoxygenase (LOX), which are crucial in the inflammatory cascade.



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Caption: Inhibition of the Lipoxygenase (LOX) pathway by dihydroquinoline derivatives.

Anticancer and Antimalarial Activity



The broader quinoline family is well-known for its application in treating malaria, with drugs like chloroquine being prime examples.[11] Novel quinoline derivatives continue to be explored for this purpose. For instance, certain quinolinyl thiourea analogs show potent activity against chloroquine-resistant strains of Plasmodium falciparum, with IC50 values as low as 1.2 µM.[11]

In oncology, quinoline derivatives have been investigated as anticancer agents.[12] N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides, for example, have been evaluated as inhibitors of phosphatidylinositol 3-kinase (PI3Kα), a key target in cancer therapy.[13]

Central Nervous System (CNS) Activity

The 3,4-dihydro-2(1H)-quinolinone scaffold is present in several FDA-approved drugs that act on the CNS, such as the antipsychotic aripiprazole.[14] Novel derivatives have been developed as potential antidepressants with CNS-stimulating activity.[15][16] These compounds often exert their effects by interacting with key neurological targets, including dopamine, serotonin, and sigma receptors.[14][15]

Quantitative Biological Data

The following table summarizes key quantitative data for various dihydroquinoline and related quinolinone derivatives, highlighting their potency across different biological targets.



Compound Class/Derivative	Target/Assay	Potency (IC50)	Reference
Spiro-1,2- dihydroquinoline derivatives	Lipid Peroxidation (rat brain microsomes)	< 10 μmol/L	[7]
1-(2- (methylamino)ethyl)-3- (quinolin-4-yl)thiourea	Plasmodium falciparum (chloroquine-resistant)	1.2 μΜ	[11]
N-(3-aminophenyl)-1- cyclopropyl-6-fluoro-8- methoxy-7-(3- methylpiperazin-1- yl)-4-oxo-1,4- dihydroquinoline-3- carboxamide	Oxidative Burst (Neutrophils)	< 0.1 μg/mL	[10]
N-(3-aminophenyl)-1- cyclopropyl-6-fluoro-8- methoxy-7-(3- methylpiperazin-1- yl)-4-oxo-1,4- dihydroquinoline-3- carboxamide	T-cell Proliferation	3.7 μg/mL	[10]
1-[3-[4-(3- chlorophenyl)-1- piperazinyl]propyl]-3,4 -dihydro-5-methoxy- 2(1H)-quinolinone (34b)	[3H]DTG binding (sigma receptors)	Data reported in paper	[15]
Quinolone- carboxamides (3h, 3s)	Soybean Lipoxygenase (LOX) Inhibition	10 μΜ	[13]

Experimental Protocols



Detailed methodologies are critical for the replication and advancement of scientific findings. Below are representative protocols for the synthesis and biological evaluation of dihydroquinoline derivatives, based on published literature.

Protocol 1: Synthesis of 1-[2-Cyano-2-ethoxycarbonyl-1-arylvinyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives (General Procedure)

This protocol is adapted from the synthesis of related 2-oxo-1,2-dihydroquinoline derivatives.[8]

- Preparation of Starting Material: 2-Oxo-1,2-dihydroquinoline-3-carboxylic acid is prepared by hydrolyzing ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate with a base such as potassium carbonate in ethanol.[8]
- Reaction Setup: To a solution of 2-oxo-1,2-dihydroquinoline-3-carboxylic acid (1 mmol) in dimethylformamide (DMF, 20 mL), add the appropriate ethyl 3-aryl-2-cyanoacrylate (1 mmol) and triethylamine (Et3N, 0.5 mL) as a catalyst.
- Reaction Execution: Heat the reaction mixture under reflux for 6-8 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
- Work-up and Isolation: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (100 mL). Neutralize the solution with dilute hydrochloric acid (2% HCl).
- Purification: Filter the resulting solid precipitate, wash thoroughly with water, and dry.
 Recrystallize the crude product from a suitable solvent (e.g., ethanol) to yield the pure compound.
- Characterization: Confirm the structure of the final product using spectroscopic methods such as IR, 1H-NMR, 13C-NMR, and mass spectrometry, along with elemental analysis.[8]

Protocol 2: Assay for Oxidative Burst Activity in Phagocytes (Luminol-Enhanced Chemiluminescence)

Foundational & Exploratory





This protocol is a standard method for assessing anti-inflammatory potential, as described for related quinolone derivatives.[10]

- Preparation of Cells: Isolate human polymorphonuclear leukocytes (neutrophils) from heparinized whole blood using standard gradient separation techniques. Alternatively, use diluted whole blood or isolated macrophages.
- Assay Setup: In a 96-well microplate, add 25 μ L of diluted whole blood (1:50 dilution in sterile HBSS) or neutrophils (1 x 10^6 cells/mL).
- Compound Addition: Add 25 μL of the test compound (dihydroquinoline derivative) at various concentrations (solubilized in DMSO and diluted in HBSS; final DMSO concentration should be <0.5%). Include positive (e.g., ibuprofen) and negative (HBSS with DMSO) controls.
- Incubation: Incubate the plate at 37°C for 15 minutes in the thermostated chamber of a luminometer.
- Chemiluminescence Measurement: After incubation, add 25 μL of luminol solution followed by 25 μL of serum opsonized zymosan (SOZ) to activate the phagocytes.
- Data Acquisition: Immediately begin recording the chemiluminescence (in relative light units, RLU) over a period of 50-60 minutes.
- Analysis: Calculate the IC50 value, which is the concentration of the compound that causes
 50% inhibition of the light integral (total RLU) produced by the control cells.

Conclusion

1,2-Dihydroquinolin-3-amine and its related derivatives represent a highly valuable and versatile scaffold in medicinal chemistry. The synthetic accessibility of this core, coupled with the diverse range of biological activities including anti-inflammatory, antioxidant, antimalarial, anticancer, and CNS effects, underscores its potential for the development of novel therapeutics. The quantitative data and structure-activity relationships emerging from ongoing research provide a solid foundation for the rational design of next-generation drug candidates. Future work should focus on elucidating the precise mechanisms of action for the most potent compounds and optimizing their pharmacokinetic and pharmacodynamic profiles to advance them into clinical development.



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